molecular formula C12H10BrNO3 B1454529 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid CAS No. 1463808-08-3

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

Cat. No. B1454529
CAS RN: 1463808-08-3
M. Wt: 296.12 g/mol
InChI Key: ANMFUNGTCLXWGH-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid” is a complex organic molecule. It likely contains a bromophenyl group, an oxazole ring, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as pyrazoline derivatives have been synthesized and studied for their biological activities . Another related compound, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid and its derivatives are primarily used in chemical synthesis and structural analysis. For example, Wang and Dong (2009) studied the synthesis and crystal structure of a closely related compound, 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, using X-ray crystallography, NMR, MS, and IR techniques (Wang & Dong, 2009).

Organic Synthesis

These compounds are often used as intermediates in organic synthesis. For instance, Ray and Ghosh (1999) described the synthesis of 4-Methyloxazole-5-carboxylic acid and its transformation into various derivatives, demonstrating the utility of oxazole compounds in creating pharmacologically active molecules (Ray & Ghosh, 1999).

Development of Pharmaceuticals

Compounds like this compound are also used in the development of new pharmaceuticals. For example, Başoğlu et al. (2013) explored the antimicrobial, antilipase, and antiurease activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing an oxazole nucleus, highlighting the potential medicinal applications of oxazole derivatives (Başoğlu et al., 2013).

Anticonvulsant Properties

Oxazole derivatives have been investigated for their potential anticonvulsant properties. For instance, Unverferth et al. (1998) synthesized a series of 3-aminopyrroles and 5-amino 1,2-oxazoles, finding that several compounds exhibited significant anticonvulsant activity with low neurotoxicity (Unverferth et al., 1998).

Safety and Hazards

The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, indicates that it may cause respiratory irritation and is harmful if swallowed .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition can have various physiological effects, including altered nerve impulse transmission.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to changes in cell signaling pathways that rely on acetylcholine as a neurotransmitter . Additionally, this compound has been observed to affect gene expression related to oxidative stress responses, potentially leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This binding is facilitated by the bromophenyl group, which interacts with the enzyme’s active site residues. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can affect neurotransmission and other cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged alterations in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect acetylcholinesterase activity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, contributing to the compound’s overall biochemical effects. Additionally, this compound may influence metabolic flux by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity and interactions with biomolecules. For example, the accumulation of this compound in the cytoplasm may enhance its inhibitory effects on acetylcholinesterase.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments. These modifications can influence the compound’s stability, activity, and interactions with other cellular components.

properties

IUPAC Name

3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMFUNGTCLXWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
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3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
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3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

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